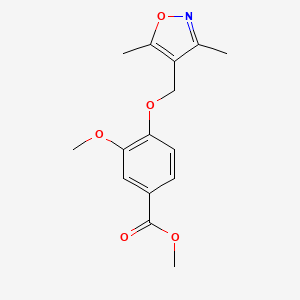![molecular formula C19H17BrClN3O4S B14799652 (2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide typically involves multiple steps. One common approach is the reaction of 4-bromo-2-chlorophenol with chloroacetyl chloride to form 4-bromo-2-chlorophenoxyacetyl chloride. This intermediate is then reacted with hydrazine to yield 4-bromo-2-chlorophenoxyacetyl hydrazine. The final step involves the reaction of this intermediate with 3-(4-methoxyphenyl)acryloyl isothiocyanate under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
科学研究应用
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar in structure but lacks the methoxy and acrylamide groups.
4-Bromo-2-(2-((2-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Contains similar functional groups but has different substituents.
Uniqueness
N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide is unique due to its combination of bromine, chlorine, methoxy, and acrylamide groups, which confer specific chemical properties and potential biological activities not found in similar compounds.
属性
分子式 |
C19H17BrClN3O4S |
|---|---|
分子量 |
498.8 g/mol |
IUPAC 名称 |
(E)-N-[[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H17BrClN3O4S/c1-27-14-6-2-12(3-7-14)4-9-17(25)22-19(29)24-23-18(26)11-28-16-8-5-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,23,26)(H2,22,24,25,29)/b9-4+ |
InChI 键 |
DKHNZHJVPXHRJR-RUDMXATFSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Br)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


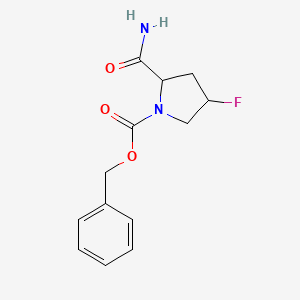
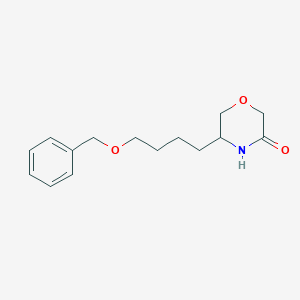
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)
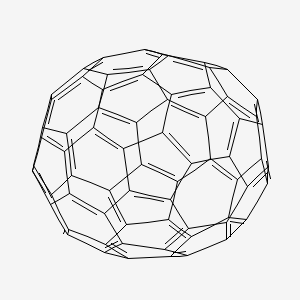
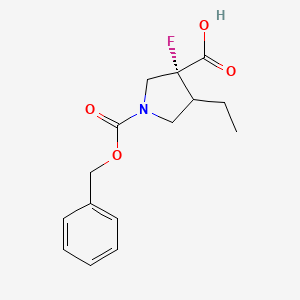
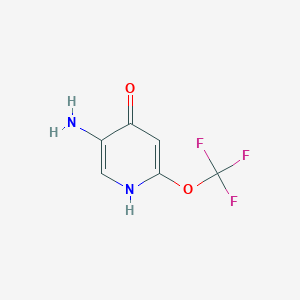
![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
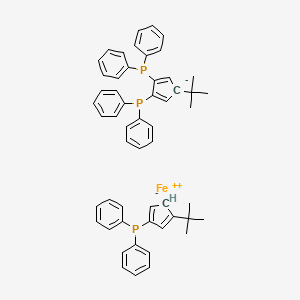

![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
